SS-Rjw100 belongs to a class of chemical compounds known as nuclear receptor ligands. These compounds interact with nuclear receptors, which are proteins that regulate gene expression in response to hormonal signals. The specific classification of SS-Rjw100 is as a dual agonist for LRH-1 and SF-1, making it significant in studies related to metabolic diseases and endocrine functions.
The synthesis of SS-Rjw100 involves several advanced organic chemistry techniques. A notable method used is the diastereoselective variant of Whitby’s zirconocene-mediated Pauson-Khand-type cyclization. This process allows for the formation of [3.3.0]-bicyclic systems by uniting three readily available precursors: an enyne, an alkyne, and 1,1-dibromoheptane. The resulting compound can be further modified to yield various analogs with specific functional groups at designated positions on the bicyclic structure.
The synthesis pathway includes:
The molecular structure of SS-Rjw100 consists of a bicyclic core that allows for specific interactions within the binding pocket of LRH-1. The compound has been characterized using X-ray crystallography, revealing its binding mode and conformational dynamics within the receptor complex.
Key structural features include:
SS-Rjw100 undergoes various chemical reactions that are crucial for its biological activity. The primary reaction involves its binding to LRH-1, where it stabilizes the receptor through multiple interactions, including hydrogen bonds and hydrophobic contacts.
In vitro assays demonstrate that SS-Rjw100 exhibits weaker recruitment of coregulators compared to RR-Rjw100, indicating a potential difference in activation mechanisms despite similar binding affinities.
The mechanism of action for SS-Rjw100 involves its interaction with LRH-1, leading to conformational changes that activate gene transcription related to metabolic processes.
Data from molecular dynamics simulations indicate that:
This differential activation profile suggests that while SS-Rjw100 can bind to LRH-1, it may not fully activate downstream signaling pathways as effectively as RR-Rjw100.
SS-Rjw100 exhibits distinct physical and chemical properties relevant to its function as a nuclear receptor ligand:
Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity and enantiomeric composition during synthesis.
SS-Rjw100 has potential applications in several scientific fields:
Liver Receptor Homolog-1 and Steroidogenic Factor-1 belong to the NR5A subfamily of nuclear receptors, sharing significant structural homology (~53% sequence identity) and the ability to bind identical DNA response elements. Despite this, their distinct expression patterns dictate non-overlapping physiological functions [1] [5].
Table 1: Physiological Functions of Liver Receptor Homolog-1 and Steroidogenic Factor-1
| Receptor | Primary Tissues | Key Regulated Pathways | Biological Outcomes |
|---|---|---|---|
| Liver Receptor Homolog-1 (NR5A2) | Liver, Intestine, Exocrine Pancreas, Ovary | Bile Acid Synthesis, Reverse Cholesterol Transport, Glucokinase Activation, Local Glucocorticoid Synthesis | Cholesterol Homeostasis, Glucose Uptake and Phosphorylation, Intestinal Inflammation Resolution |
| Steroidogenic Factor-1 (NR5A1) | Adrenal Glands, Gonads, Hypothalamic-Pituitary Axis | Steroid Hormone Biosynthesis (CYP17A1, CYP19A1), Sexual Differentiation | Steroidogenesis (Cortisol, Estrogen, Testosterone), Sexual Development, Energy Homeostasis |
Liver Receptor Homolog-1 acts as a master regulator of hepatic and intestinal lipid and glucose metabolism. Within the liver, it directly transactivates CYP7A1 and CYP8B1, encoding rate-limiting enzymes for converting cholesterol into bile acids, thereby controlling cholesterol catabolism and bile acid pool composition [1] [3]. Liver Receptor Homolog-1 also promotes reverse cholesterol transport via induction of ABCA1 (ATP-Binding Cassette Transporter A1) and APOA1 (Apolipoprotein A1), facilitating high-density lipoprotein (HDL) particle assembly. Furthermore, Liver Receptor Homolog-1 enhances glucose uptake in skeletal muscle and activates glucokinase (GCK) in hepatocytes, promoting glycolysis and glycogen synthesis [3] [9]. In the intestine, Liver Receptor Homolog-1 governs phospholipid uptake via NPC1L1 (Niemann-Pick C1-Like 1) regulation [1] [4].
Steroidogenic Factor-1 primarily governs steroid hormone production in adrenal and gonadal tissues. It regulates genes critical for steroidogenesis, including CYP11A1, CYP17A1, CYP19 (aromatase), and StAR (Steroidogenic Acute Regulatory Protein), ensuring the production of glucocorticoids, mineralocorticoids, androgens, and estrogens [5].
Liver Receptor Homolog-1 exhibits significant anti-inflammatory properties, particularly within the gastrointestinal tract. It promotes local glucocorticoid synthesis in intestinal epithelial cells, dampening inflammatory cascades associated with inflammatory bowel disease [1] [9]. Liver Receptor Homolog-1 also orchestrates a critical stress-resolution pathway independent of the canonical Unfolded Protein Response. Upon endoplasmic reticulum stress, Liver Receptor Homolog-1 induces PLK3 (Polo-Like Kinase 3), which phosphorylates and activates Activating Transcription Factor 2, resolving stress and preventing hepatocyte apoptosis and lipid accumulation [9]. Conversely, both Liver Receptor Homolog-1 and Steroidogenic Factor-1 can drive cellular proliferation. Liver Receptor Homolog-1 is implicated in hepatocellular carcinoma progression, regulating cyclins (CCND1, CCNE1) and metabolic reprogramming [3]. Steroidogenic Factor-1 overexpression is observed in endometriosis and adrenal cancers, promoting cell survival and steroid output [5].
Dysregulation of Liver Receptor Homolog-1 pathways is intimately linked to metabolic syndrome pathologies. In non-alcoholic fatty liver disease, impaired Liver Receptor Homolog-1 activity contributes to hepatic endoplasmic reticulum stress, triglyceride accumulation, inflammation, and insulin resistance [3] [9]. Agonists like dilauroyl phosphatidylcholine improve glucose tolerance and reduce hepatic steatosis in obese mice, demonstrating Liver Receptor Homolog-1's therapeutic potential [3] [4]. Liver Receptor Homolog-1 activation also enhances reverse cholesterol transport and bile acid-mediated lipid disposal, counteracting atherogenic processes often comorbid with diabetes [1] [4].
Liver Receptor Homolog-1's role in gut homeostasis makes it a compelling target for inflammatory bowel disease. Its activation reduces colitis severity in murine models by enhancing epithelial barrier function and glucocorticoid-mediated immunosuppression [1] [9]. Paradoxically, Liver Receptor Homolog-1 and Steroidogenic Factor-1 exhibit oncogenic potential in specific contexts. Liver Receptor Homolog-1 supports proliferation and metabolic adaptation in liver, pancreatic, and breast cancers [3] [5]. Steroidogenic Factor-1 drives estrogen synthesis in endometriosis and promotes growth in adrenal carcinoma and certain breast cancer subtypes [5]. These roles necessitate selective modulators—agonists for metabolic/inflammatory diseases and antagonists for specific cancers.
Targeting Liver Receptor Homolog-1 and Steroidogenic Factor-1 pharmacologically presents unique obstacles. Both receptors possess large, predominantly hydrophobic ligand-binding pockets that natively accommodate phospholipids (e.g., phosphatidylcholines, phosphatidylglycerols, phosphatidylinositols). These phospholipids bind loosely, often adopting multiple poses and partially protruding into the solvent, making it difficult to design high-affinity synthetic mimics [2] [4]. The lack of classical ligand-binding mechanisms (e.g., deep pocket polar contacts) hindered early drug discovery efforts. Furthermore, the high structural similarity between Liver Receptor Homolog-1 and Steroidogenic Factor-1 complicates achieving receptor-selective modulation, which is crucial given their distinct tissue distributions and functions [2] [5]. The chirality of synthetic scaffolds like RJW100 adds another layer of complexity, as enantiomers exhibit distinct binding modes and efficacies [2] [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1